2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one core, which is a type of heterocyclic compound . This core is substituted with a benzyl group at the 3-position and an acetamide group at the 2-position. The acetamide group is further substituted with a 4-ethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[3,2-d]pyrimidin-1(2H)-one core, a benzyl group, and a 4-ethylphenyl-substituted acetamide group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The amide group could potentially undergo hydrolysis or other reactions typical of amides. The pyrido[3,2-d]pyrimidin-1(2H)-one core might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Antifolate and Antitumor Activity
Compounds with pyrimidine and pyrido[2,3-d]pyrimidine structures have been extensively researched for their antifolate properties, which play a crucial role in inhibiting enzymes like dihydrofolate reductase (DHFR). This inhibition is a well-established approach in cancer therapy, as it can halt the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. A classical antifolate compound, for instance, showed excellent inhibition of human DHFR and potent antitumor activity in various cell cultures (Gangjee et al., 2007).
Synthesis and Biological Activities
The synthesis of compounds incorporating pyrimidine structures often targets the development of new therapeutic agents. These compounds have been explored for their potential roles in anti-inflammatory and analgesic treatments, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Amr et al., 2007). The design and synthesis of these molecules aim to explore their biological activities and potential applications in treating various diseases.
Inhibitors of Pathogenic Enzymes
Research into pyrimidine and thiophene derivatives has revealed their potential as inhibitors of enzymes critical to the survival of pathogenic microorganisms. This research direction highlights the therapeutic potential of pyrimidine derivatives beyond oncology, extending into infectious diseases (Gangjee et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with benzaldehyde followed by cyclization with acetic anhydride. The resulting product is then reacted with ethyl 4-aminobenzoate to form the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "benzaldehyde", "acetic anhydride", "ethyl 4-aminobenzoate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with benzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carbaldehyde.", "Step 2: Cyclization of the intermediate product with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 3: Esterification of the intermediate product with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide." ] } | |
CAS-Nummer |
921828-18-4 |
Molekularformel |
C24H22N4O3 |
Molekulargewicht |
414.465 |
IUPAC-Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-2-17-10-12-19(13-11-17)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) |
InChI-Schlüssel |
MFLRPELZTJDBGM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.